4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride
Description
4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride is a cyclohexane-based organic compound with a tertiary butyl group at the 4-position and a methylamine substituent at the 1-position, forming a hydrochloride salt. Its molecular structure confers unique steric and electronic properties, making it relevant in pharmaceutical and industrial applications. Key identifiers include CAS numbers 1181457-86-2 and 78265-90-4 (depending on isomerism or supplier), with industrial-grade purity (99%) and availability in bulk quantities (e.g., 25 kg/drum) . It is supplied by vendors such as Santa Cruz Biotechnology (catalog sc-349743, $208.00/1 g) and ECHEMI, emphasizing its commercial accessibility .
The hydrochloride salt form enhances solubility in polar solvents, a critical factor for its utility in synthetic chemistry or formulation development.
Properties
IUPAC Name |
4-tert-butyl-N-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,3)9-5-7-10(12-4)8-6-9;/h9-10,12H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXNLBBCOSYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of tert-butyl-substituted Cyclohexanone Derivatives
One common approach is reductive amination of 4-tert-butylcyclohexanone with methylamine, followed by salt formation with hydrochloric acid.
| Step | Reagents & Conditions | Description | Outcome/Notes |
|---|---|---|---|
| 1 | 4-tert-butylcyclohexanone + methylamine | Condensation under mild heating (40-60°C) in solvent (e.g., ethanol or methanol) | Formation of imine intermediate |
| 2 | Reduction (e.g., NaBH4 or catalytic hydrogenation) | Reduction of imine to amine | Yields 4-tert-butyl-N-methylcyclohexan-1-amine |
| 3 | Treatment with HCl (aqueous or ethanolic) | Formation of hydrochloride salt | Stable crystalline hydrochloride salt |
This method allows straightforward synthesis with typically high yields and purity. The reductive amination step is critical and can be catalyzed by metal catalysts or hydride donors.
Nucleophilic Substitution on tert-butyl Cyclohexyl Chlorides
An alternative method involves nucleophilic substitution of a suitable leaving group on a 4-tert-butylcyclohexyl intermediate by methylamine, followed by hydrochloride salt formation.
| Step | Reagents & Conditions | Description | Outcome/Notes |
|---|---|---|---|
| 1 | 4-tert-butylcyclohexyl chloride + methylamine | Reaction in ammoniacal solution or aqueous medium at 50°C for 12-24 h | Formation of 4-tert-butyl-N-methylcyclohexan-1-amine |
| 2 | Acidification with dilute HCl (5-15%) and reflux (2-5 h) | Hydrochloride salt formation and purification | High purity hydrochloride salt obtained |
This method is supported by analogous procedures for tert-butyl benzyl amine synthesis, where ammoniacal liquor reacts with tert-butyl benzyl chloride, followed by acid hydrolysis and purification steps involving drying agents such as calcium chloride.
Purification and Isolation Techniques
After synthesis, purification involves:
- Liquid-liquid extraction: Separation of organic and aqueous layers to remove impurities.
- Neutralization: Adjusting pH to ~10 with sodium hydroxide to free the amine before extraction.
- Drying: Use of anhydrous calcium chloride to remove residual moisture from organic layers.
- Filtration and crystallization: To isolate the hydrochloride salt in pure crystalline form.
These steps ensure high yield and purity of the final hydrochloride salt.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Reaction temperature: Maintaining ~50°C during substitution or reductive amination optimizes reaction rates without side reactions.
- Reaction time: 12-24 hours for substitution reactions ensures complete conversion.
- Solvent choice: Polar solvents like ethanol, methanol, or acetone facilitate imine formation and reduction steps.
- Drying agents: Anhydrous calcium chloride effectively removes moisture, improving crystallization and purity.
- pH control: Neutralization to pH ~10 before extraction maximizes amine recovery and minimizes impurities.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding secondary amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexylamines.
Scientific Research Applications
Medicinal Chemistry
4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride is utilized in the development of new pharmaceuticals due to its ability to interact with specific proteins and enzymes, modulating biochemical pathways. Its structural properties make it a candidate for designing selective inhibitors or activators in drug discovery processes.
Proteomics
The compound plays a significant role in proteomics research, where it is used as a reagent for studying protein structures and functions. It can bind to proteins, potentially altering their activity and providing insights into cellular processes .
Chemical Reactions
The compound can participate in various chemical reactions:
- Oxidation : Produces imines or nitriles.
- Reduction : Forms secondary amines.
- Substitution : Allows for the introduction of different alkyl or aryl groups.
Case Study 1: Protein Interaction Studies
A study demonstrated the use of this compound in binding assays to investigate the interaction between small molecules and target proteins. Results indicated enhanced binding affinity compared to other similar compounds, showcasing its potential for drug design .
Case Study 2: Synthesis of Bioactive Compounds
Another research project focused on synthesizing bioactive small molecules using this compound as a building block. The study highlighted its versatility in creating various derivatives that exhibited promising biological activities against specific disease targets .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Solubility: The hydrochloride salt form of 4-tert-butyl-N-methylcyclohexan-1-amine enhances aqueous solubility compared to neutral analogs like 4-tert-butylcyclohexanol, which is lipophilic due to the hydroxyl group .
- Steric Effects : The tert-butyl group in all compounds induces steric hindrance, but its impact varies. For example, in 4-tert-butylcatechol, this group stabilizes free radicals, contributing to antioxidant activity , whereas in the target compound, it may impede molecular interactions in drug-receptor binding.
- Reactivity : The tertiary amine in the target compound is more nucleophilic than the carbamate group in tert-butylcarbamate, making it suitable for alkylation or acylation reactions .
Pharmacological and Industrial Relevance
- Antioxidant Analogues: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) share the tert-butyl motif but function as antioxidants by inhibiting carcinogen activation via epoxide intermediates . In contrast, this compound lacks documented antioxidant activity, highlighting functional group specificity in biological roles.
- Analytical Methods : While amitriptyline hydrochloride (a structurally distinct tertiary amine salt) is analyzed via RP-HPLC with >98% accuracy , similar methods could theoretically apply to the target compound, though validation data specific to it are absent in the provided evidence.

Analytical and Quality Considerations
The compound’s quality assurance protocols align with industrial standards:
- Certificates of Analysis (COA): Suppliers like Santa Cruz Biotechnology require batch-specific requests for COA, ensuring compliance with regulatory standards (e.g., ISO, REACH) .
- Purity Benchmarks : Industrial-grade purity (99%) is consistent across suppliers but contrasts with analytical-grade tert-butylcarbamate (≥97%), reflecting differences in application criticality .
Biological Activity
4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride, a compound with the molecular formula CHClN, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
The compound is characterized by a tert-butyl group and a methyl group attached to a cyclohexane ring. Its hydrochloride form enhances its solubility and stability in biological systems. The molecular weight is approximately 205.77 g/mol .
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest it may interact with neurotransmitter systems, particularly those involving acetylcholine, potentially exhibiting cholinergic activity. This could imply applications in conditions such as Alzheimer's disease, where cholinergic dysfunction is prominent.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown mixed-type reversible inhibition of AChE with values ranging from 0.164 to 1.58 µM .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antitubercular Activity : A high-throughput screening identified compounds structurally related to this compound that demonstrated activity against Mycobacterium tuberculosis. The most potent analogs had minimum inhibitory concentrations (MICs) as low as 2.0 µM .
- Cholinesterase Inhibition : Research indicated that modifications to the cyclohexane structure influenced the potency against cholinesterases. For example, increasing the aliphatic ring size significantly affected AChE inhibition .
Data Summary
Safety and Toxicity
Safety assessments are crucial for any therapeutic application. Preliminary toxicity data indicate that while the compound shows promise, detailed toxicological evaluations are necessary to establish a safe therapeutic window.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves reductive amination of 4-tert-butylcyclohexanone with methylamine, followed by HCl salt formation. To validate efficiency, monitor reaction progress via TLC or GC-MS, and optimize parameters (e.g., solvent polarity, temperature) using computational reaction path search methods (e.g., quantum chemical calculations) to reduce trial-and-error experimentation . Purity can be confirmed by HPLC (≥98%) and structural validation via H/C NMR .
Q. How can researchers characterize the hygroscopicity and stability of this compound under varying storage conditions?
- Methodological Answer : Perform dynamic vapor sorption (DVS) analysis to quantify hygroscopicity. For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and track impurities via LC-MS. Store as a crystalline solid at -20°C in desiccated containers to extend shelf-life (>5 years) .
Q. What analytical techniques are recommended for quantifying trace impurities in this hydrochloride salt?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

